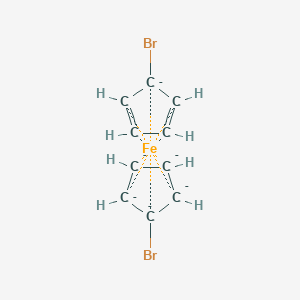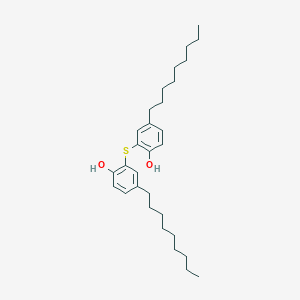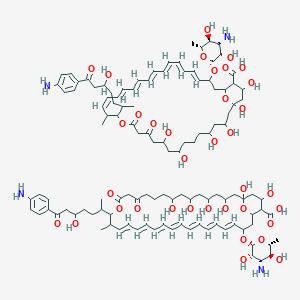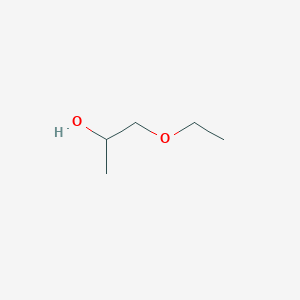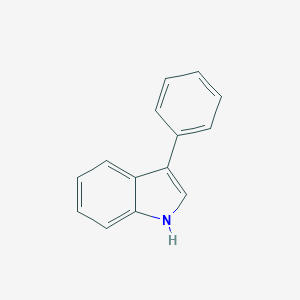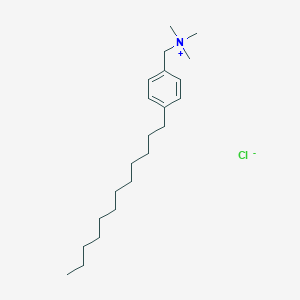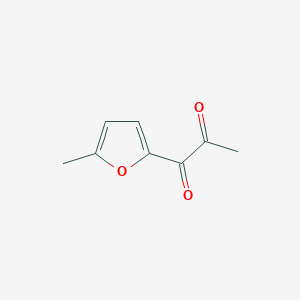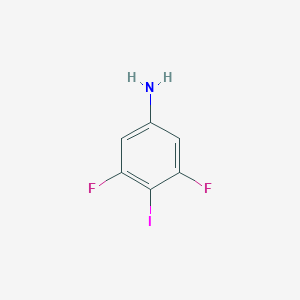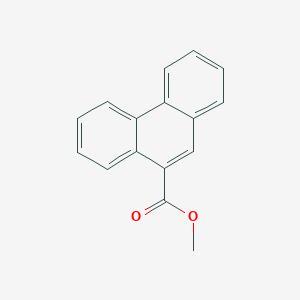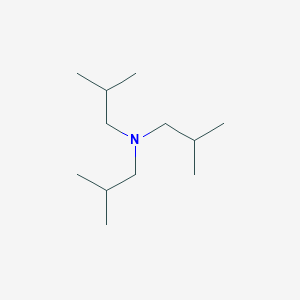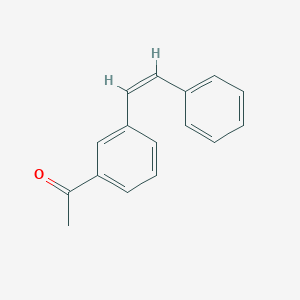
Methyl styrylphenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl styrylphenyl ketone, also known as trans-4-phenyl-3-buten-2-one, is a β-unsaturated ketone. This compound is characterized by the presence of a phenyl group attached to a butenone structure. It is widely used in various industrial applications and consumer products due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Methyl styrylphenyl ketone can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with benzaldehyde, followed by dehydration. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as acidic or basic resins can be employed to facilitate the aldol condensation and subsequent dehydration steps. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: Methyl styrylphenyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl styrylphenyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of fragrances, flavors, and other consumer products.
作用機序
The mechanism of action of methyl styrylphenyl ketone involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s β-unsaturated ketone structure allows it to participate in Michael addition reactions, which are crucial in many biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that mediate its biological effects.
類似化合物との比較
Methyl styrylphenyl ketone can be compared with other similar compounds such as:
Acetophenone: A simpler ketone with a phenyl group attached to a carbonyl group.
Methyl vinyl ketone: Another β-unsaturated ketone with a simpler structure.
Benzylideneacetone: A compound with a similar conjugated system but different substituents.
Uniqueness: this compound stands out due to its specific structure, which combines a phenyl group with a butenone moiety. This unique combination imparts distinct chemical and biological properties, making it valuable in various applications.
特性
IUPAC Name |
1-[3-[(Z)-2-phenylethenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-12H,1H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUWQZDEKYVXSI-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)/C=C\C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322-90-3 |
Source


|
| Record name | Acetophenone, ar-styryl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
